

A Comparative Analysis of Rohitukine Efficacy from Diverse Botanical Sources

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Compound of Interest

Compound Name: Rohitukine

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Rohitukine, a chromone alkaloid, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This has led to the development of semi-synthetic derivatives, such as the FDA-approved anticancer drug flavopiridol. While **Rohitukine** is found in a select few plant species, a comprehensive comparison of its efficacy derived from these different natural sources has been lacking. This guide provides an objective comparison of **Rohitukine**'s performance based on available experimental data, details the methodologies of key experiments, and visualizes the associated signaling pathways and workflows.

Botanical Sources of Rohitukine

Rohitukine has been isolated from plants belonging to the Meliaceae and Rubiaceae families. The primary species include:

- Dysoxylum gotadara (formerly known as Dysoxylum binectariferum): Considered the most abundant source of **Rohitukine**.^[1]
- Amoora rohituka: The plant from which **Rohitukine** was first isolated.^[2]
- Schumannioophyton magnificum and Schumannioophyton problematicum: Other known botanical sources of this alkaloid.^[3]

Due to a lack of direct comparative studies, this guide presents available efficacy data for **Rohitukine** from *Dysoxylum gotadara* and discusses the cytotoxic activity of extracts from *Amoora rohituka*. Data on the specific efficacy of **Rohitukine** isolated from *Schumannia phyton* species is not readily available in the current body of scientific literature, highlighting a gap in the research landscape.

Comparative Efficacy of Rohitukine

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of **Rohitukine**, primarily from *Dysoxylum gotadara*.

Table 1: Cytotoxic Activity of Rohitukine from *Dysoxylum gotadara*

Cell Line	Cancer Type	Efficacy Metric	Value (μM)	Reference
HL-60	Leukemia	GI ₅₀	10	[4]
Molt-4	Leukemia	GI ₅₀	12	[4]
A549	Lung Cancer	IC ₅₀	~40	
-	Cdk2/A Inhibition	IC ₅₀	7.3	
-	Cdk9/T1 Inhibition	IC ₅₀	0.3	

Note: GI₅₀ refers to the concentration required to inhibit the growth of 50% of the cells, while IC₅₀ is the concentration that inhibits 50% of the target (e.g., enzyme activity or cell viability).

Cytotoxicity of *Amoora rohituka* Extracts

While data on the IC₅₀ of pure **Rohitukine** from *Amoora rohituka* is limited, studies on its extracts have demonstrated cytotoxic effects. For instance, a petroleum ether extract of *Amoora rohituka* showed an IC₅₀ value of approximately 41 μg/mL on MCF-7 breast cancer cells. It is important to note that this value is for a crude extract and not for isolated **Rohitukine**, thus a direct comparison with the IC₅₀ values of pure **Rohitukine** from *Dysoxylum gotadara* is not appropriate.

Table 2: Anti-inflammatory Activity of Rohitukine from *Dysoxylum gotadara*

Cell Line	Assay	Efficacy Metric	Concentration	Inhibition	Reference
THP-1	TNF- α Inhibition	% Inhibition	3.12 μ g/mL	>50%	
THP-1	IL-6 Inhibition	% Inhibition	3.12 μ g/mL	>50%	
J774A.1	LPS-induced NF- κ B activation	-	-	Significant	

Experimental Protocols

Extraction and Isolation of Rohitukine from *Dysoxylum gotadara*

A common method for the extraction and purification of **Rohitukine** from the leaves of *Dysoxylum gotadara* involves the following steps:

- **Extraction:** Shade-dried and powdered leaves are extracted with 50% ethanol using sonication at 45°C. The resulting extract is then dried using a rotary evaporator.
- **Acid-Base Fractionation:** The crude extract is subjected to acid-base fractionation to enrich the alkaloid content.
- **Purification:** The enriched fraction is purified by repeated column chromatography over silica gel to yield pure **Rohitukine**.
- **Purity Confirmation:** The purity of the isolated **Rohitukine** is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A chromatography-free isolation method has also been reported, providing a more efficient protocol for obtaining **Rohitukine** in bulk.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of **Rohitukine** is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Rohitukine** and incubated for a specified period (e.g., 24-72 hours).
- **MTT Addition:** An MTT solution (typically 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
- **Formazan Solubilization:** The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Anti-inflammatory Activity Assessment: Cytokine Inhibition Assay

The anti-inflammatory effects of **Rohitukine** can be determined by measuring its ability to inhibit the production of pro-inflammatory cytokines like TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells (e.g., THP-1 monocytes).

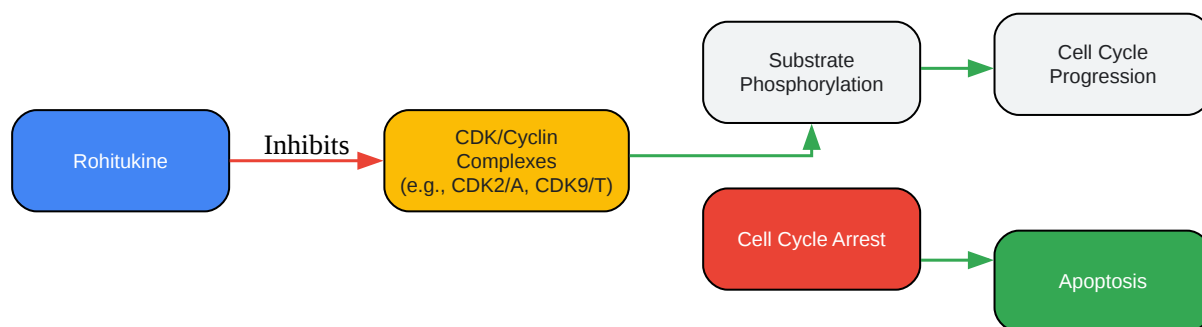
- **Cell Culture and Stimulation:** THP-1 cells are cultured and then stimulated with LPS to induce the production of pro-inflammatory cytokines.
- **Rohitukine Treatment:** The cells are concurrently treated with different concentrations of **Rohitukine**.
- **Cytokine Measurement:** After an incubation period, the levels of TNF- α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

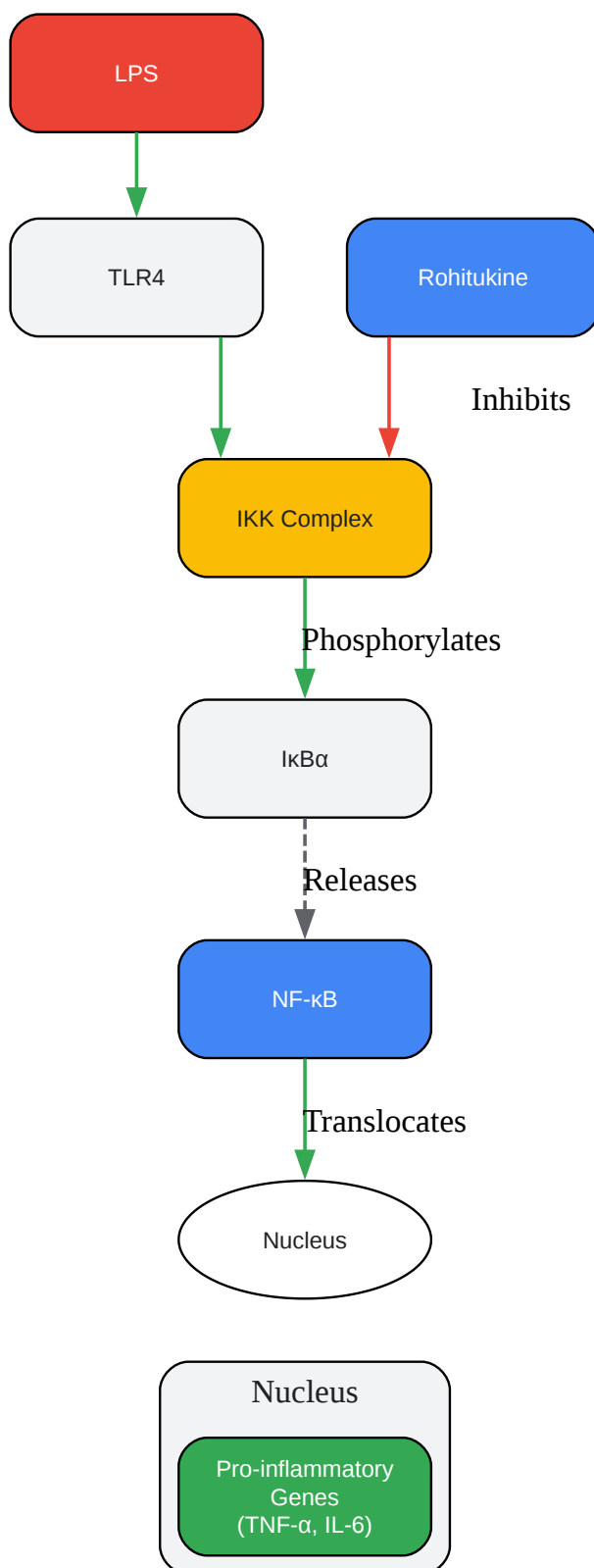
- **Inhibition Calculation:** The percentage inhibition of cytokine production by **Rohitukine** is calculated by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.

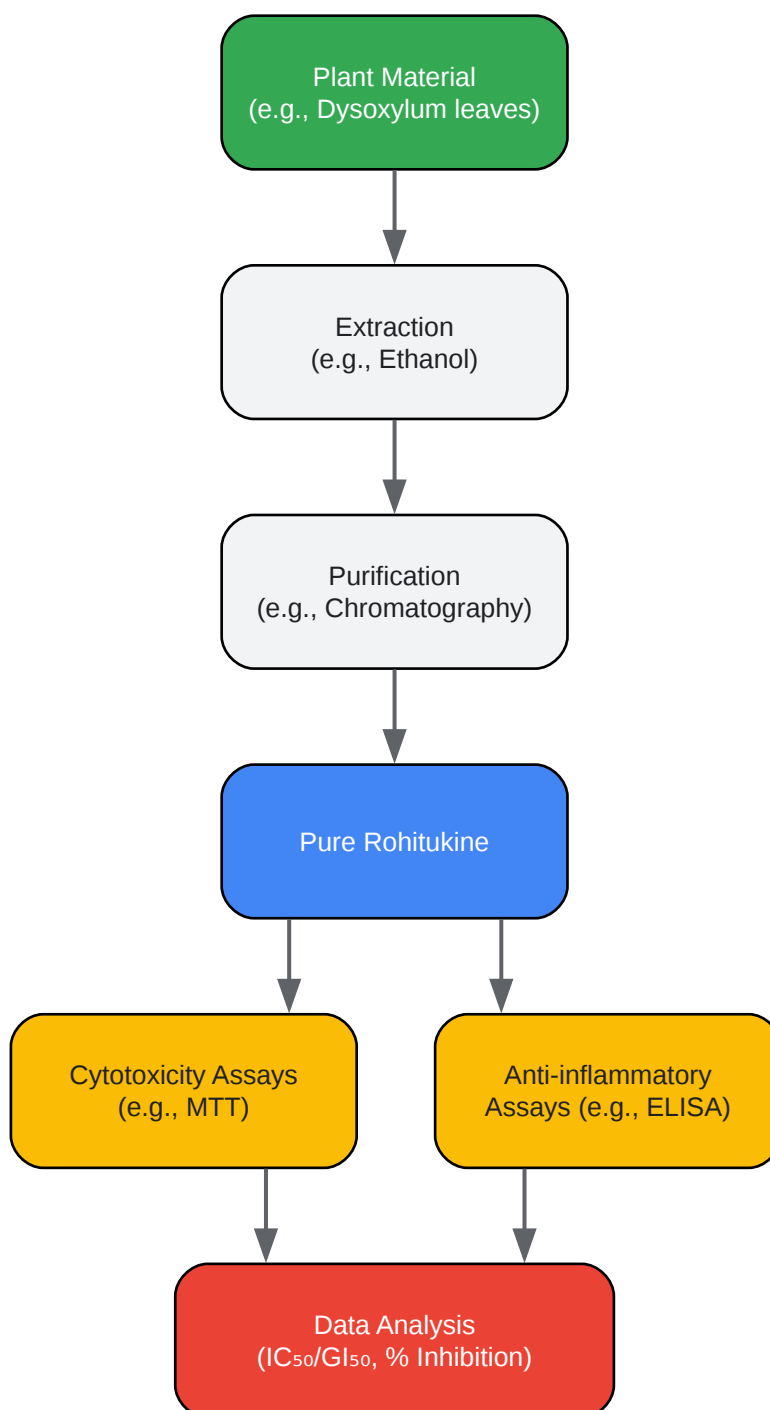
Signaling Pathways and Experimental Workflow

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

Rohitukine and its derivatives exert their anti-cancer effects in part by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis.







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